1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole
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Overview
Description
1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a methyl group, a methylsulfonyl group, and a nitro group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole, like other triazole compounds, is capable of binding in the biological system with a variety of enzymes and receptors . .
Mode of Action
Triazole compounds are known to interact with their targets through weak interactions . This interaction can lead to changes in the function of the target, which can result in various biological effects.
Biochemical Pathways
Triazole compounds are known to exhibit broad biological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the broad biological activities of triazole compounds, it is likely that this compound could have multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of 1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the reaction of methylhydrazine with a suitable precursor, followed by nitration and sulfonation reactions. The reaction conditions typically involve the use of solvents such as ethanol and acetone, and the reactions are carried out under controlled temperatures and pH conditions .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods are optimized for large-scale production and may include additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfone, amine, and substituted triazole derivatives .
Scientific Research Applications
1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes and receptors.
Comparison with Similar Compounds
1-Methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole can be compared with other triazole derivatives, such as:
1-Methyl-3-nitro-1,2,4-triazole: Lacks the methylsulfonyl group, resulting in different solubility and reactivity properties.
5-Methylsulfonyl-3-nitro-1,2,4-triazole: Lacks the methyl group, affecting its overall stability and biological activity.
1-Methyl-5-methylsulfonyl-1,2,4-triazole: Lacks the nitro group, leading to different chemical reactivity and biological effects.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
1-methyl-5-methylsulfonyl-3-nitro-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O4S/c1-7-4(13(2,11)12)5-3(6-7)8(9)10/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLAYIJLTRDSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346631-21-8 |
Source
|
Record name | 5-methanesulfonyl-1-methyl-3-nitro-1H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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